N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide)
Overview
Description
N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) is a chemical compound with the molecular formula C12H20N2O4 and a molecular weight of 256.3 g/mol . It is also known by its IUPAC name, N-[4-(acetoacetylamino)butyl]-3-oxobutanamide . This compound is characterized by its solid physical form and is typically stored at room temperature in a sealed, dry environment .
Mechanism of Action
N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide), also known as Butanamide,N,N’-1,4-butanediylbis[3-oxo- or 3-oxo-N-[4-(3-oxobutanoylamino)butyl]butanamide, is a chemical compound with the molecular formula C12H20N2O4 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Pharmacokinetics
Some properties can be inferred from its structure and physicochemical properties .
Action Environment
The action, efficacy, and stability of N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution in the body . Additionally, factors such as pH and temperature can impact the compound’s stability and activity.
Biochemical Analysis
Biochemical Properties
N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves the enzyme acetoacetyl-CoA thiolase, which catalyzes the thiolytic cleavage of acetoacetyl-CoA to yield two molecules of acetyl-CoA. N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) can act as a competitive inhibitor of this enzyme, thereby modulating the levels of acetyl-CoA in the cell . Additionally, this compound interacts with proteins involved in the regulation of the citric acid cycle, affecting cellular energy metabolism.
Cellular Effects
The effects of N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of key enzymes in the glycolytic pathway, leading to a decrease in ATP production and an increase in the levels of glycolytic intermediates . Furthermore, N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) can modulate the expression of genes involved in oxidative stress response, thereby affecting the cell’s ability to cope with reactive oxygen species.
Molecular Mechanism
At the molecular level, N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) exerts its effects through several mechanisms. It binds to the active sites of enzymes, acting as an inhibitor or activator depending on the enzyme’s function. For example, its binding to acetoacetyl-CoA thiolase results in competitive inhibition, reducing the enzyme’s activity . Additionally, this compound can interact with transcription factors, altering their ability to bind to DNA and regulate gene expression. These interactions lead to changes in the expression of genes involved in metabolic pathways and stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular metabolism, including alterations in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) vary with different dosages in animal models. At low doses, the compound has been observed to modulate metabolic pathways without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s ability to disrupt cellular metabolism and induce oxidative stress. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) is involved in several metabolic pathways, including the citric acid cycle and glycolysis. It interacts with enzymes such as acetoacetyl-CoA thiolase and pyruvate dehydrogenase, influencing the flux of metabolites through these pathways . The compound’s effects on metabolic flux can lead to changes in the levels of key metabolites, such as acetyl-CoA and pyruvate, thereby impacting cellular energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to various cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and reach target sites.
Subcellular Localization
The subcellular localization of N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic pathways . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals. These localization mechanisms ensure that N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) reaches its intended sites of action within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) involves the reaction of butane-1,4-diamine with acetoacetic acid derivatives under controlled conditions . The reaction typically proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) include:
- N,N’-(3,3’-Dimethyl-4,4’-biphenyldiyl)bis(3-oxobutanamide)
- N,N’-(Butane-1,4-diyl)bis(1-(benzyloxy)-N-(3-(1-(benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxamido)propyl)-6-oxo-1,6-dihydropyridine-2-carboxamide)
Uniqueness
N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) is unique due to its specific structural features and reactivity.
Properties
IUPAC Name |
3-oxo-N-[4-(3-oxobutanoylamino)butyl]butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-9(15)7-11(17)13-5-3-4-6-14-12(18)8-10(2)16/h3-8H2,1-2H3,(H,13,17)(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBHRMCWNBRQFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NCCCCNC(=O)CC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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